Welcome to the BenchChem Online Store!
molecular formula C10H18N2O3 B8344696 3-(4-Acetamidopiperidin-1-yl)propanoic acid

3-(4-Acetamidopiperidin-1-yl)propanoic acid

Cat. No. B8344696
M. Wt: 214.26 g/mol
InChI Key: QIRSYSRHOWUZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08252793B2

Procedure details

A mixture of benzyl 3-(4-acetamidopiperidin-1-yl)propanoate (3.81 g, 12.5 mmol) and Pd/C (10%, 0.20 g) in methanol (100 mL) was stirred under hydrogen atmosphere overnight. The solid was filtered and the filtrate was evaporated to give 3-(4-acetamidopiperidin-1-yl)propanoic acid (2.50 g). LCMS (+ESI) 215 (M+1).
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH2:12][C:13]([O:15]CC2C=CC=CC=2)=[O:14])[CH2:7][CH2:6]1)(=[O:3])[CH3:2]>CO.[Pd]>[C:1]([NH:4][CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:7][CH2:6]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.81 g
Type
reactant
Smiles
C(C)(=O)NC1CCN(CC1)CCC(=O)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC1CCN(CC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.